1,4-Di(2-thienyl)-1,4-butanedione

Catalog No.
S600947
CAS No.
13669-05-1
M.F
C12H10O2S2
M. Wt
250.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di(2-thienyl)-1,4-butanedione

CAS Number

13669-05-1

Product Name

1,4-Di(2-thienyl)-1,4-butanedione

IUPAC Name

1,4-dithiophen-2-ylbutane-1,4-dione

Molecular Formula

C12H10O2S2

Molecular Weight

250.3 g/mol

InChI

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2

InChI Key

QJGKCQWQNOPAMG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2

Synonyms

1,4-di(2'-thienyl)-1,4-butadione, 1,4-dithienyl-1,4-butadione

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2

Organic Synthesis

DAT is used as a building block in the synthesis of various organic compounds, including:

  • Heterocyclic compounds: DAT can be used as a precursor for the synthesis of various heterocyclic compounds, such as thiophenes and pyrroles. These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science [].
  • Functional molecules: DAT can be used as a starting material for the synthesis of functional molecules with diverse properties, such as photoconductors, liquid crystals, and nonlinear optical materials [].

Medicinal Chemistry

DAT has been explored for its potential medicinal properties, including:

  • Antimicrobial activity: Studies have shown that DAT exhibits activity against some bacteria and fungi []. However, further research is needed to determine its potential as an antimicrobial agent.
  • Anti-inflammatory activity: DAT has been shown to possess anti-inflammatory properties in some cell-based assays []. However, in vivo studies are needed to evaluate its potential as an anti-inflammatory drug.

Material Science

DAT has been investigated for its potential applications in material science, including:

  • Organic electronics: DAT has been studied as a potential material for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Sensors: DAT has been explored for its potential use in the development of chemical sensors due to its ability to interact with specific molecules.

1,4-Di(2-thienyl)-1,4-butanedione has the molecular formula C₁₂H₁₀O₂S₂ and a molecular weight of approximately 250.33 g/mol. The compound features two thienyl groups (derived from thiophene) attached to a butanedione backbone. This structure contributes to its electronic properties and potential utility in various applications such as organic semiconductors and dyes .

Due to the presence of reactive carbonyl groups. Notably, it can undergo:

  • Condensation Reactions: It can react with amines or hydrazines to form pyrrole derivatives .
  • Friedel-Crafts Reactions: This compound can be synthesized through double Friedel-Crafts acylation methods .
  • Oxidation Reactions: The thienyl groups can be oxidized to enhance the compound's electronic properties.

The biological activity of 1,4-Di(2-thienyl)-1,4-butanedione has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of this compound have shown effectiveness against certain bacteria and fungi.
  • Antioxidant Activity: It may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

The synthesis of 1,4-Di(2-thienyl)-1,4-butanedione typically involves:

  • Double Friedel-Crafts Acylation: This method utilizes thienyl groups to introduce acyl functionalities onto a butane backbone. The process involves the reaction of thiophene with acetic anhydride in the presence of a Lewis acid catalyst .
  • Condensation Reactions: Alternative methods include condensation with appropriate reagents to form the desired diketone structure.

1,4-Di(2-thienyl)-1,4-butanedione is utilized in several applications:

  • Organic Electronics: It serves as a building block for organic semiconductors and photovoltaic materials due to its electronic properties.
  • Dyes and Pigments: The compound can be used in dye formulations owing to its chromophoric characteristics.
  • Material Science: It is explored for use in polymers and composite materials that require specific electrical or optical properties.

Studies on the interactions of 1,4-Di(2-thienyl)-1,4-butanedione with other molecules have indicated:

  • Complex Formation: The compound can form complexes with various metal ions which may alter its electronic properties and enhance its utility in sensors.
  • Solubility Studies: Investigations into solvation effects have shown how solvent interactions can influence the stability and reactivity of this compound.

Several compounds share structural similarities with 1,4-Di(2-thienyl)-1,4-butanedione. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,5-Di(2-thienyl)pyroleContains thienyl groups attached to a pyrroleExhibits different electronic properties due to nitrogen
1,3-Bis(2-thienyl)propane-1,3-dioneSimilar diketone structurePotentially different reactivity due to propane backbone
3-Thienyl-2-propenalContains a thienyl group with an aldehydeMore reactive due to the aldehyde functionality

These compounds illustrate variations in structure that lead to diverse chemical behaviors and applications while maintaining some commonality with 1,4-Di(2-thienyl)-1,4-butanedione.

XLogP3

2.9

Other CAS

13669-05-1

Wikipedia

1,4-di(2'-Thienyl)-1,4-butadione

Dates

Modify: 2023-08-15

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